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Executive Summary

Galidesivir (BCX4430) is a novel adenosine nucleoside analog demonstrating broad-spectrum
antiviral activity against a wide array of RNA viruses. Developed by BioCryst Pharmaceuticals
with significant funding from U.S. government agencies such as the National Institute of Allergy
and Infectious Diseases (NIAID), Galidesivir has progressed from a promising preclinical
candidate to a clinical-stage therapeutic. Its mechanism of action involves the inhibition of the
viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many
pathogenic viruses. This technical guide provides a comprehensive overview of the discovery,
development, and mechanism of action of Galidesivir, including detailed experimental
protocols, quantitative data from key preclinical and clinical studies, and visualizations of its
mode of action and development workflows.

Introduction and Discovery

Galidesivir was identified through a research program focused on discovering broad-spectrum
antiviral agents.[1] It is a C-adenosine nucleoside analog, a class of compounds known for their
potential to interfere with viral replication.[1] Initially investigated for hepatitis C, its potent
activity against a range of high-priority viral pathogens, including filoviruses (Ebola, Marburg),
flaviviruses (Zika, Yellow Fever), and coronaviruses, shifted its developmental focus towards
emerging infectious diseases and biodefense.[1][2] The development of Galidesivir has been
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substantially supported by contracts from NIAID and the Biomedical Advanced Research and
Development Authority (BARDA).[3]

Mechanism of Action

Galidesivir is a prodrug that, upon entering a host cell, is metabolized into its active
triphosphate form by host cell kinases.[1][4] This active metabolite, BCX4430-triphosphate,

acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] It
mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA
strand.[1][4] The incorporation of BCX4430-monophosphate leads to premature chain
termination, thereby halting viral RNA replication.[1][4][5] Computational modeling and in vitro
assays have demonstrated that Galidesivir's triphosphate form effectively binds to the active
site of the RdRp of various RNA viruses.[4]

Figure 1: Mechanism of action of Galidesivir.

Preclinical Development

Galidesivir has undergone extensive preclinical evaluation, demonstrating efficacy in various in
vitro and in vivo models against a multitude of RNA viruses.

In Vitro Antiviral Activity

The broad-spectrum nature of Galidesivir has been established through its activity against
more than 20 RNA viruses from nine different families.[3] The half-maximal effective
concentration (EC50) values are typically in the low to mid-micromolar range.[4]

Table 1: In Vitro Antiviral Activity of Galidesivir (BCX4430)
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A common method for determining the in vitro antiviral activity of Galidesivir is the viral yield
reduction assay.

o Cell Culture: Appropriate cell lines (e.g., Vero EG6 for Filoviruses and Coronaviruses, HEp-2
for RSV) are seeded in 96-well plates and incubated until a confluent monolayer is formed.

o Compound Preparation: Galidesivir is serially diluted in cell culture medium to achieve a
range of concentrations.

« Viral Infection: The cell monolayers are infected with the virus at a specific multiplicity of
infection (MOI).

o Treatment: After a viral adsorption period (typically 1 hour), the virus-containing medium is
removed, and the cells are washed. The different dilutions of Galidesivir are then added to
the wells.

 Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72
hours).

» Quantification of Viral Yield: The supernatant from each well is collected, and the amount of
progeny virus is quantified using methods such as a plaque assay or a 50% tissue culture
infectious dose (TCID50) assay.

o Cytotoxicity Assay: In parallel, the cytotoxicity of Galidesivir on uninfected cells is determined
using an assay that measures cell viability (e.g., MTS or neutral red uptake assay) to
determine the 50% cytotoxic concentration (CC50).

o Data Analysis: The EC50 is calculated as the drug concentration that reduces the viral yield
by 50% compared to untreated controls. The Selectivity Index (SI) is calculated as the ratio
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of CC50 to EC50.

In Vivo Efficacy in Animal Models

Galidesivir has demonstrated significant efficacy in various animal models of viral diseases,
often showing greater potency than predicted by in vitro studies.[4][9]

Table 2: In Vivo Efficacy of Galidesivir (BCX4430) in Animal Models

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8483777/
https://www.researchgate.net/publication/354717822_An_update_on_the_progress_of_galidesivir_BCX4430_a_broad-spectrum_antiviral
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. . Dosing o
Virus Animal Model . Key Findings Reference
Regimen
10 mg/kg IM, BID
for 10 days,
) Cynomolgus o )
Marburg virus initiated up to 100% survival [6]
Macaques
48h post-
infection
25 mg/kg IM, BID
for 11 days,
) Rhesus o )
Ebola virus initiated 100% survival [10]
Macaques _ _
immediately
post-infection
100% survival,
significant
Yellow Fever ) 12.5 mg/kg/day o
] Syrian Hamsters reduction in [3]
virus IP, BID for 7 days o )
viremia and liver
enzymes
100 mg/kg IM
loading dose, )
Abrogation of
then 25 mg/kg o
o Rhesus viremia, reduced
Zika virus BID for 9 days, ) ] [2][11]
Macaques o viral load in
initiated up to ) )
bodily fluids
72h post-
infection
400 mg/kg IP 70% survival,
Rift Valley Fever _ loading dose, reduced viral
Syrian Hamsters [12]

virus then 100 mg/kg loads in serum

BID and tissues

100 mg/kg IP,

] o Reduced lung
SARS-CoV-2 Syrian Hamsters BID, initiated 24h [8]
) ) pathology

pre-infection

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24590073/
https://scispace.com/papers/galidesivir-limits-rift-valley-fever-virus-infection-and-2trb41znoe
https://pubmed.ncbi.nlm.nih.gov/25155605/
https://pubmed.ncbi.nlm.nih.gov/32522808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5631744/
https://www.researchgate.net/figure/Study-design-for-the-IP-galidesivir-efficacy-experiment-2_tbl3_325522147
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780270/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Syrian golden hamster model is a well-established model for Yellow Fever virus infection.
[3][13]

Animals: Female Syrian golden hamsters are used.

¢ Virus: A hamster-adapted strain of Yellow Fever virus (e.g., Jimenez strain) is used for
challenge.

 Infection: Hamsters are infected via intraperitoneal (IP) injection with a lethal dose of the

virus.

o Treatment: Galidesivir is administered via IP injection, typically twice daily (BID) for a
specified duration (e.g., 7 days). Treatment can be initiated at various time points relative to
infection to assess the therapeutic window.

e Monitoring: Animals are monitored daily for clinical signs of disease, including weight loss
and mortality, for a period of 21 days.

» Endpoint Analysis: On specific days post-infection, subgroups of animals may be euthanized
to collect blood and tissues for virological and biochemical analysis. This includes quantifying
viral titers in serum and liver (e.g., by plague assay) and measuring serum alanine
aminotransferase (ALT) levels as a marker of liver damage.

o Data Analysis: Survival curves are analyzed using methods such as the log-rank test. Viral
titers and ALT levels are compared between treated and control groups using appropriate
statistical tests.

In Vitro Studies

Cytotoxicity Assay In Vivo Studies (Animal Model)
(e.g., MTS)

|| promising Resuts | [ Setect Animal model
Determine EC50 & CC50 | | ca. Hamster iP) Virus Challenge

Treatment Groups Daily Monitoring
(Galidesivir vs. Placebo) (Weight, Clinical Signs, Survival)

Endpoint Analysis
(Viral Load, Pathology)

Evaluate Efficacy

Antiviral Activity Assay
(e.g., Yield Reduction)

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25155605/
https://pubmed.ncbi.nlm.nih.gov/11319679/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12368105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 2: General workflow of preclinical studies for Galidesivir.

Clinical Development

Following promising preclinical results, Galidesivir advanced into clinical trials to evaluate its
safety, tolerability, and pharmacokinetics in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Two Phase 1, randomized, double-blind, placebo-controlled, dose-ranging studies were
conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of
intramuscular (IM) and intravenous (1V) formulations of Galidesivir.[14][15]

e Study 1 (IM formulation; NCT02319772): This study assessed single ascending doses (0.3 to
10 mg/kg) and multiple daily doses (2.5 to 10 mg/kg for 7 days).[14]

e Study 2 (IV formulation; NCT03800173): This study evaluated single ascending doses (5 to
20 mg/kg).[14]

The results from these trials indicated that Galidesivir was generally safe and well-tolerated at
the doses tested, with no serious adverse events reported.[14][16] The pharmacokinetic profile
was characterized by rapid absorption and distribution followed by a terminal elimination
phase.[14]

Table 3: Pharmacokinetic Parameters of Galidesivir in Healthy Volunteers (Single IV Dose)
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Dose (mg/kg) Cmax (ng/mL) AUC (hr*ng/mL)
5 5,100 11,200
10 10,200 22,300
15 15,300 33,500
20 20,500 44,600

Data adapted from BioCryst
Pharmaceuticals Press
Release, May 9, 2019.[16]

o Study Design: Randomized, double-blind, placebo-controlled, single or multiple ascending
dose design.

» Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
o Randomization: Subjects are randomly assigned to receive either Galidesivir or a placebo.
» Dosing: Ascending doses of Galidesivir are administered intravenously or intramuscularly.

o Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and
adverse events. Blood and urine samples are collected for clinical laboratory tests.

o Pharmacokinetic Analysis: Serial blood samples are collected at predefined time points to
determine the plasma concentration of Galidesivir over time. Pharmacokinetic parameters
such as Cmax (maximum concentration), AUC (area under the curve), and half-life are
calculated.

o Dose Escalation: A safety review committee evaluates the safety and tolerability data from
each dose cohort before escalating to the next higher dose.

Clinical Trial in Patients with COVID-19

A randomized, double-blind, placebo-controlled clinical trial (NCT03891420) was initiated to
assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19.
[17] The trial was also designed to evaluate Galidesivir in patients with Yellow Fever.
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e Part 1 (Dose-ranging): Enrolled 24 hospitalized adults with moderate to severe COVID-19.
Patients were randomized to receive intravenous Galidesivir or placebo for 7 days.

» Results of Part 1: Galidesivir was found to be safe and generally well-tolerated. While the
study was not powered to demonstrate clinical efficacy, a dose-dependent decline in viral
RNA levels in the respiratory tract was observed in the Galidesivir-treated groups compared

to placebo.[4]

Based on these findings and discussions with NIAID, the focus of Galidesivir's development
has been redirected towards biodefense threats such as Marburg virus disease.[4]

Phase 1 Phase 2 Phase 3

Single & Multiple Evaluate Safety, Tolerabilty, | | _Favorable Protie [ patients witn g Evaluate Efficacy | | _posiive Results [ Pivotal Efficacy
Ascending Doses and Pharmacaknetis | | TargetDisease Dose-Ranging and safery | | Large Patient Population and Safety Trial Regulatory Approval

’ Healthy Volunteers }—»

Click to download full resolution via product page
Figure 3: General workflow of clinical trial development for Galidesivir.

Conclusion and Future Directions

Galidesivir (BCX4430) has emerged as a significant broad-spectrum antiviral candidate with a
well-defined mechanism of action and demonstrated efficacy against a range of high-priority
RNA viruses in preclinical models. Clinical trials in healthy volunteers have established a
favorable safety and pharmacokinetic profile. While its development for COVID-19 has been
deprioritized, its potential as a medical countermeasure for biodefense threats, particularly
Marburg virus disease, remains a key focus of ongoing development efforts. Further clinical
studies will be crucial to fully elucidate its therapeutic potential in human viral diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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